1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
Description
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea (molecular formula: C₉H₁₆N₄OS; monoisotopic mass: 228.10448 Da) is a thiourea derivative featuring an imidazole ring and a methoxyethyl substituent. The imidazole moiety is notable for its role in biological systems, often participating in hydrogen bonding and metal coordination, while the methoxyethyl group may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-14-5-4-12-9(15)11-3-2-8-6-10-7-13-8/h6-7H,2-5H2,1H3,(H,10,13)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMFKZFZSIIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NCCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603575-30-9 | |
| Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form a thiourea dioxide derivative. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically results in the formation of sulfonyl derivatives, while reduction leads to thiol compounds .
Scientific Research Applications
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many biologically active molecules. It can be used as a building block for the synthesis of potential therapeutic agents, including antifungal, antibacterial, and anticancer drugs.
Materials Science: The thiourea group can interact with metal ions, making this compound useful in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biological Studies: The compound can be used as a probe to study enzyme activity and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The thiourea group can also form coordination complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Physicochemical and Pharmacokinetic Properties
A critical comparison of key parameters is summarized below:
*Calculated using Moriguchi LOGP .
†Estimated based on methoxyethyl and imidazole contributions.
The target compound’s lower molecular weight and logP suggest superior bioavailability compared to bis-thioureas and quinoxaline derivatives. Its compliance with Lipinski’s Rule of Five contrasts with bulkier analogues, which often violate MW or logP thresholds .
Biological Activity
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea, with the CAS Number 1603575-30-9, is a compound featuring both imidazole and thiourea functional groups. This combination suggests potential biological activities relevant to medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C₉H₁₆N₄OS
- Molecular Weight : 228.32 g/mol
- Structure : The compound consists of an imidazole ring linked to a thiourea moiety, which may influence its biological interactions and mechanisms of action.
The biological activity of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can be attributed to its structural features:
- Imidazole Ring : Known for its role in enzyme interactions, the imidazole group can engage in hydrogen bonding and coordination with metal ions, potentially modulating enzyme activity.
- Thiourea Group : This group can form coordination complexes with metal ions, influencing metalloenzyme activity and other metal-dependent biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. Although specific data on this compound is limited, related compounds have shown promising results:
- Cytotoxicity : Compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, some thioureas have demonstrated IC₅₀ values in the low micromolar range against breast and colon cancer cells .
Enzyme Inhibition
Thiourea derivatives are often explored for their inhibitory effects on enzymes:
- Epoxide Hydrolase Inhibition : Related compounds have been studied as inhibitors of soluble epoxide hydrolase (sEH), with varying potencies reported . The structure of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea suggests it may possess similar inhibitory properties.
Case Studies and Research Findings
Synthesis and Applications
The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves reacting 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate under reflux conditions. This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing potential antifungal, antibacterial, and anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
